Lithium perchlorate

Catalog No.
S656057
CAS No.
7791-03-9
M.F
LiClO4
ClLiO4
M. Wt
106.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium perchlorate

CAS Number

7791-03-9

Product Name

Lithium perchlorate

IUPAC Name

lithium;perchlorate

Molecular Formula

LiClO4
ClLiO4

Molecular Weight

106.4 g/mol

InChI

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1

InChI Key

MHCFAGZWMAWTNR-UHFFFAOYSA-M

SMILES

[Li+].[O-]Cl(=O)(=O)=O

Synonyms

LiClO4, lithium perchlorate, lithium perchlorate trihydrate

Canonical SMILES

[Li+].[O-]Cl(=O)(=O)=O

The exact mass of the compound Lithium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium perchlorate (LiClO4) is a highly soluble, inorganic lithium salt procured primarily for its strong oxidizing properties, high ionic conductivity, and distinct Lewis acidic behavior in organic solvents. Unlike standard battery electrolytes, LiClO4 is notable for its extreme solubility in ethers and its high anodic stability. While safety concerns regarding its strong oxidizing nature limit its use in commercial high-temperature liquid lithium-ion batteries, it remains a critical material for specialized solid polymer electrolytes, precision non-aqueous electropolishing, and as a powerful catalytic medium in organic synthesis [1].

Substituting LiClO4 with more common lithium salts like Lithium hexafluorophosphate (LiPF6) or Lithium chloride (LiCl) fails in advanced synthesis and metallurgical applications due to fundamental differences in solubility and electrochemical stability. In organic synthesis, LiPF6 cannot achieve the >5.0 M concentrations in diethyl ether required to create the high-internal-pressure catalytic environment known as LPDE . In electrochemical applications such as precision electropolishing, substituting perchlorate with halides leads to the evolution of corrosive gases at the anode, while fluorinated salts like LiPF6 can induce unwanted surface passivation [1]. LiClO4 uniquely resists anodic oxidation while forming highly soluble metal complexes, making it strictly non-interchangeable for these processes.

Unmatched Diethyl Ether Solubility for LPDE Catalysis

Lithium perchlorate possesses extraordinary solubility in diethyl ether, allowing the formulation of 5.0 M LPDE (Lithium Perchlorate in Diethyl Ether) solutions. At concentrations above 4.25 M, it forms a stable 1:2 etherate (LiClO4:2Et2O). In contrast, mainstream lithium salts such as LiPF6 or LiCl have negligible or significantly lower stable solubility in pure diethyl ether without the use of co-solvents. This extreme solubility is the foundational property that allows LiClO4 to create a massive internal solvent pressure and a highly concentrated Lewis acidic environment for catalysis [1].

Evidence DimensionSolubility in Diethyl Ether at 25 °C
Target Compound Data>59 g / 100 mL (enabling >5.0 M LPDE)
Comparator Or BaselineLiPF6 / LiCl (negligible or significantly lower stable solubility in pure diethyl ether)
Quantified DifferenceFormation of stable 1:2 etherate (LiClO4:2Et2O) at >4.25 M concentrations
ConditionsAnhydrous salt in pure diethyl ether at ambient temperature

Procurement of anhydrous LiClO4 is mandatory for creating LPDE media, which allows sterically hindered reactions to proceed without high-pressure reactors.

Quantitative Yield Acceleration in Cycloadditions

When utilized as a 5.0 M LPDE catalytic medium, LiClO4 drastically accelerates complex cycloadditions. For example, Diels-Alder reactions of sterically hindered or electronically deactivated substrates that traditionally require high-pressure reactors or elevated temperatures can achieve >90% yields within hours at ambient temperature and pressure in LPDE [1]. This quantitative yield enhancement is driven by the Lewis acidic Li+ coordination to the dienophile, which cannot be replicated by standard thermal conditions in conventional organic solvents [2].

Evidence DimensionCycloaddition Yield (Ambient Conditions)
Target Compound Data>90% yield within 2-7 hours in 5.0 M LPDE
Comparator Or BaselineConventional organic solvents requiring high pressure/heat or yielding <50%
Quantified DifferenceNear-quantitative yields achieved at 25 °C and 1 atm
ConditionsDiels-Alder reaction of sterically hindered or electronically deactivated substrates

Allows chemical manufacturers to bypass the capital expense of high-pressure reactors for specific complex organic syntheses.

Superior Anodic Stability for Precision Electropolishing

In non-aqueous precision electropolishing, the electrolyte must provide high conductivity without degrading or passivating the metal surface. LiClO4 is highly resistant to anodic oxidation and forms highly soluble salts with the metal ions produced at the anode . If a buyer attempts to substitute this with halide salts, corrosive halogen gases evolve; if fluorinated salts like LiPF6 are used, fluoride-induced surface passivation can occur. The perchlorate anion ensures a bright, defect-free finish on specialty alloys[1].

Evidence DimensionAnodic Electrolyte Behavior
Target Compound DataStable against anodic oxidation; forms highly soluble metal salts
Comparator Or BaselineHalides (Cl-) or Fluorinated salts (PF6-)
Quantified DifferenceEliminates halogen gas evolution and fluoride-induced surface passivation
ConditionsNon-aqueous electropolishing of metals (e.g., in acetic acid or ether mixtures)

Critical for procuring the correct electrolyte salt for high-precision metallurgical polishing where surface passivation must be strictly avoided.

Crystallinity Induction in PEO-Based Solid Electrolytes

In the engineering of Polyethylene Oxide (PEO) solid polymer electrolytes (SPEs), the choice of lithium salt directly controls polymer morphology. While Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) acts as a strong plasticizer resulting in low crystallinity (~21.5%), LiClO4 induces rapid spherulitic growth due to the smaller ClO4- anion fitting within intralamellar spaces[1]. This results in a highly crystalline matrix (~59% crystallinity), which is critical when specific mechanical rigidity or phase-boundary conduction pathways are required in the SPE design [2].

Evidence DimensionPolymer Crystallinity in PEO Matrix
Target Compound Data~59% crystallinity (rapid spherulite growth)
Comparator Or BaselineLiTFSI (~21.5% crystallinity)
Quantified Difference2.7-fold increase in crystalline phase fraction
ConditionsPEO-based solid polymer electrolyte films evaluated via DSC and AFM

Essential for materials scientists engineering solid electrolytes where specific mechanical rigidity or phase-boundary conduction mechanisms are required.

Ambient-Condition Complex Organic Synthesis

Procuring anhydrous LiClO4 to formulate 5.0 M LPDE media enables chemical manufacturers to perform sterically hindered Diels-Alder and Baylis-Hillman reactions at room temperature, bypassing the need for expensive high-pressure reactors [1].

Precision Non-Aqueous Electropolishing

LiClO4 is utilized as the primary conductive salt in anodic baths for the metallurgical polishing of specialty alloys, where its resistance to anodic oxidation and avoidance of surface passivation outperform fluorinated or halide alternatives .

Morphology-Controlled Solid Polymer Electrolytes

LiClO4 is selected over LiTFSI in PEO-based solid electrolytes when engineering requirements demand high spherulite crystallinity and specific mechanical rigidity rather than a highly plasticized amorphous phase [2].

UNII

Q86SE98C9C

Related CAS

13453-78-6 (trihydrate)

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 79 of 80 companies with hazard statement code(s):;
H271 (35.44%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (59.49%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (59.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (59.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

7791-03-9

Wikipedia

Lithium perchlorate

General Manufacturing Information

Perchloric acid, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types